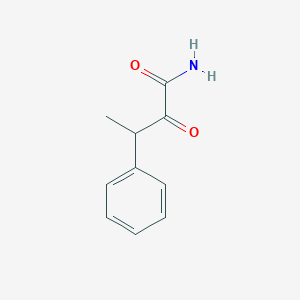

2-Oxo-3-phenylbutanamide

Description

Contextualization within Beta-Ketoamide Chemistry

3-Oxo-2-phenylbutanamide belongs to the versatile class of compounds known as β-ketoamides. researchgate.net These molecules are characterized by a core structure containing a ketone functional group at the β-carbon (the third carbon) relative to an amide carbonyl group (the first carbon). researchgate.net Like their well-known ester counterparts, β-keto esters, β-ketoamides are highly useful building blocks for organic synthesis. researchgate.net

The synthetic utility of β-ketoamides stems from the combination of multiple reactive sites within their structure: the amide, the ketone, and an activated methylene (B1212753) group (the C2 or α-carbon). researchgate.net A crucial characteristic of these compounds is their tendency to undergo keto-enol tautomerization. nih.govacs.org This phenomenon results in significant C-H acidity at the α-carbon, which, while enabling various chemical reactions, also presents a challenge for the synthesis of stable, enantiomerically pure α-substituted derivatives. nih.gov

Historical Perspectives on Synthetic Pathways and Early Investigations

The history of β-ketoamides dates back to 1882, when the parent compound, 3-oxobutanamide, was first synthesized by Duisberg. researchgate.net Since then, numerous methods have been developed for the preparation of this class of compounds. While specific early investigations into 3-Oxo-2-phenylbutanamide are not extensively documented, its synthesis falls under the general strategies developed for β-ketoamides.

Early and classical methods often involved the reaction of diketenes with amines. researchgate.net Over the decades, synthetic methodologies have evolved to offer milder conditions and greater efficiency. For instance, one modern approach involves the coupling of enolizable esters with activated amides in the presence of a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) to yield β-ketoesters, a strategy that can be adapted for β-ketoamide synthesis. organic-chemistry.org An even milder and high-yielding protocol utilizes the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines in refluxing tetrahydrofuran, a method that avoids side reactions and can produce quantitative yields. organic-chemistry.org This progression highlights the continuous search for more practical and scalable routes to access these valuable synthetic intermediates.

Significance in Organic Synthesis and Chemical Transformations

The structural features of 3-Oxo-2-phenylbutanamide make it a valuable intermediate in organic synthesis. cymitquimica.com It serves as a precursor for building more complex molecular architectures. A notable application is its use as an analytical reference standard in forensic chemistry, where it is categorized as a precursor in the synthesis of amphetamines. caymanchem.com Consequently, its detection in wastewater can serve as a forensic marker for illicit drug manufacturing activities. caymanchem.comcymitquimica.com

The reactivity of the β-ketoamide core allows for a variety of chemical transformations. By analogy with the closely related compound 3-oxo-N-phenylbutanamide (acetoacetanilide), which undergoes intramolecular cyclization to form quinoline (B57606) derivatives, 3-Oxo-2-phenylbutanamide possesses the potential for constructing heterocyclic systems. chula.ac.th Furthermore, the carbon-carbon bond between the α-carbon and the acetyl group can be susceptible to cleavage under specific oxidative conditions, as demonstrated with related substrates, opening pathways to difunctionalized acetamides. beilstein-journals.org The β-ketoamide motif is a recurring feature in numerous biologically active compounds and natural products, underscoring the importance of intermediates like 3-Oxo-2-phenylbutanamide in medicinal chemistry and drug discovery. researchgate.netnih.gov

Overview of Advanced Research Themes for 3-Oxo-2-phenylbutanamide

Contemporary research on β-ketoamides is focused on harnessing their reactivity for sophisticated synthetic applications. A major theme is the development of asymmetric synthesis methods to control the stereochemistry at the α-carbon, which is prone to racemization. nih.gov One advanced strategy employs a chiral sulfinimine-mediated -sigmatropic sulfonium (B1226848) rearrangement to produce enantioenriched β-ketoamides with high selectivity and tolerance for various functional groups. nih.gov

Another significant research area involves the use of β-ketoamides in reactions catalyzed by transition metals or organocatalysts. researchgate.net These modern catalytic systems have expanded the utility of β-ketoamides, establishing them as "jack-of-all-trades" building blocks for complex stereoselective and multicomponent reactions. researchgate.net The bidentate nature of the 1,3-dicarbonyl moiety also allows these compounds to act as ligands, leading to research into their coordination chemistry with both main group elements and transition metals. researchgate.net The synthesis of novel derivatives, such as the formation of a molecular complex from 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, further illustrates the ongoing exploration of these compounds for creating materials with specific properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXYUXOHWBOFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Oxo 3 Phenylbutanamide and Its Derivatives

Classical and Conventional Synthesis Routes

Traditional methods for the synthesis of 2-oxo-3-phenylbutanamide and its analogs often rely on well-established reactions that have been refined over time. These routes are typically characterized by their straightforward reaction pathways and the use of readily available starting materials.

Condensation Reactions Involving Acetoacetanilide Precursors

One of the most common classical routes involves the condensation of acetoacetanilide or its derivatives. Acetoacetanilide, an organic compound prepared from the acetoacetylation of aniline (B41778) with diketene, serves as a key precursor. wikipedia.org For instance, the reaction of aniline and ethyl acetoacetate at elevated temperatures can yield 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate can then undergo further reactions to introduce the phenyl group at the second position.

Multicomponent reactions involving acetoacetanilide derivatives, aromatic aldehydes, and cyanomethylene reagents have also been employed to produce related heterocyclic structures like 4H-pyran and 1,4-dihydropyridine derivatives. nih.gov These reactions highlight the versatility of acetoacetanilide as a starting material in constructing complex molecular frameworks.

Nitrosation Reactions for Hydroxyimino Derivatives

Nitrosation reactions provide another classical pathway to derivatives that can be converted to this compound. This process involves the reaction of a compound with a source of nitrous acid, typically generated from the acidification of sodium nitrite. wikipedia.org The reaction of acetoacetanilide with nitrous acid can lead to the formation of a hydroxyimino derivative, which is a key intermediate. This intermediate can then be hydrolyzed to yield the desired α-ketoamide. The nitrosation of primary aromatic amines is a well-established reaction that results in the formation of diazo compounds, which are useful in various synthetic transformations. google.com

Modern and Advanced Synthesis Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and sustainable methods for the synthesis of α-ketoamides. These modern approaches often utilize advanced reagents and catalysts to achieve higher yields and better functional group tolerance under milder reaction conditions.

Hypervalent Iodine Reagent Mediated Oxidations and Halogenations

Hypervalent iodine compounds have emerged as powerful reagents in modern organic synthesis due to their low toxicity, ready availability, and ease of handling. organic-chemistry.org They are particularly effective in mediating oxidation and halogenation reactions. These reagents can facilitate the transformation of primary amides into secondary amides through a Hofmann-type rearrangement, generating an isocyanate intermediate. organic-chemistry.orgacs.org This reactivity can be harnessed for the synthesis of complex amides.

Hypervalent iodine(III) reagents can activate ester functionalities under mild, metal-free conditions, enabling the synthesis of sterically hindered amides and peptides. rsc.org This approach often involves the generation of highly reactive acyl fluoride intermediates. The versatility and environmentally friendly nature of hypervalent iodine reagents make them a sustainable choice in organic synthesis. walshmedicalmedia.com

Metal-Catalyzed Transformations in Butanamide Synthesis

Metal-catalyzed reactions have become indispensable in the synthesis of α-ketoamides, with palladium and copper being the most commonly used metals. acs.org These catalytic systems enable a variety of transformations, including double aminocarbonylation and oxidative amidation, which are highly valued for their efficiency and the ready availability of starting materials. acs.org

Copper-catalyzed methods are particularly noteworthy for their cost-effectiveness and broad applicability. chemrxiv.org For example, a tandem copper-catalyzed approach using terminal alkynes, secondary amines, dioxygen, and water has been developed for the synthesis of α-ketoamides at room temperature. nih.gov This method is advantageous as it utilizes readily available and environmentally benign reagents. Other metal catalysts, including gold, silver, and iron, have also been investigated for their potential in α-ketoamide synthesis. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for amides. ucl.ac.uk The goal is to create processes that are more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. acs.org

One green approach involves the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, often utilizing microwave irradiation and a catalyst like ceric ammonium nitrate. nih.gov This method is highly efficient, rapid, and produces minimal waste. nih.gov Another sustainable strategy employs reusable Brønsted acidic ionic liquids as both the catalyst and the solvent for the direct amidation of carboxylic acids. acs.org

Biocatalytic methods, which use enzymes to catalyze amide bond formation, represent another important avenue in green chemistry. rsc.org These methods can be performed in aqueous environments and are often coupled with ATP recycling systems to improve efficiency. rsc.org The development of metal-free catalytic systems, such as those using glucose-based carbonaceous materials, further contributes to the green synthesis of α-ketoamides by avoiding the use of toxic and expensive metals. rsc.org

Interactive Data Table of Synthetic Approaches

| Synthetic Approach | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |

| Condensation Reactions | Acetoacetanilide, Ethyl acetoacetate | High temperature | Readily available starting materials | Often requires harsh conditions |

| Nitrosation Reactions | Sodium nitrite, Acid | Typically low temperatures | Well-established method | Use of potentially hazardous reagents |

| Hypervalent Iodine Reagents | Phenyliodine(III) diacetate (PIDA) | Mild, often room temperature | High efficiency, metal-free, environmentally friendly | Stoichiometric use of reagents |

| Metal-Catalyzed Transformations | Copper, Palladium catalysts | Varies, can be mild | High yields, broad substrate scope | Potential for metal contamination |

| Green Chemistry Approaches | Ceric ammonium nitrate, Ionic liquids, Enzymes | Solvent-free, microwave, aqueous | Sustainable, reduced waste, high atom economy | Catalyst development can be challenging |

Regioselectivity and Stereoselectivity in Synthetic Design

The precise placement of substituents and the control of stereochemistry are paramount in the synthesis of this compound and its analogues. The biological and chemical properties of these molecules are intrinsically linked to their three-dimensional structure, making the development of regio- and stereoselective synthetic routes a critical area of research.

Control of Functional Group Introduction

The regioselective synthesis of this compound hinges on the controlled introduction of the phenyl group at the C3 position of the butanamide backbone. A common strategy involves the α-functionalization of a pre-existing β-keto amide scaffold, such as acetoacetamide. This approach requires the selective generation of a carbanion at the α-carbon, which can then react with a suitable phenylating agent.

Methodologies for the α-alkylation and α-arylation of β-dicarbonyl compounds are well-established and can be adapted for this purpose. The choice of base and reaction conditions is crucial to ensure that deprotonation occurs exclusively at the desired α-position, avoiding competing reactions at the amide nitrogen or the γ-carbon.

Table 1: Key Considerations for Regioselective α-Phenylation of β-Keto Amides

| Factor | Influence on Regioselectivity | Example Conditions |

| Base | The strength and steric bulk of the base can influence the site of deprotonation. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. | Sodium hydride (NaH), Lithium diisopropylamide (LDA) |

| Solvent | The polarity of the solvent can affect the reactivity of the enolate and the electrophile. | Tetrahydrofuran (THF), Diethyl ether |

| Phenylating Agent | The reactivity of the phenylating agent is critical. Common reagents include phenyl halides or organometallic phenyl reagents. | Phenylmagnesium bromide, Phenylboronic acids (in the presence of a suitable catalyst) |

| Temperature | Lower temperatures are often employed to enhance selectivity and minimize side reactions. | -78 °C to room temperature |

One potential synthetic route could involve the deprotonation of acetoacetamide with a strong base like sodium hydride to form the corresponding enolate. This enolate can then be reacted with a phenylating agent, such as a phenyl halide in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination conditions adapted for C-C bond formation), to introduce the phenyl group at the C3 position. The regioselectivity of this reaction is generally high due to the increased acidity of the α-protons flanked by two carbonyl groups.

Stereochemical Aspects of (Z)-Isomer Formation

While this compound itself does not possess a double bond for (Z)/(E) isomerism in its saturated form, the synthesis of its unsaturated precursors or derivatives often requires strict stereochemical control. The formation of a (Z)-double bond adjacent to the phenyl-substituted carbon can be a significant synthetic challenge.

A powerful tool for the stereoselective synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. While the standard HWE reaction typically favors the formation of the (E)-isomer, modifications to the phosphonate reagent and reaction conditions can be employed to achieve high selectivity for the (Z)-isomer.

The Still-Gennari modification of the HWE reaction is particularly relevant for the synthesis of (Z)-α,β-unsaturated esters and amides. researchgate.netbohrium.comnih.gov This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. nih.govstackexchange.com

The high (Z)-selectivity of the Still-Gennari olefination is attributed to the kinetic control of the reaction. The electron-withdrawing groups on the phosphonate accelerate the elimination of the phosphate byproduct from the syn-betaine intermediate, which leads to the (Z)-alkene, before it can equilibrate to the more thermodynamically stable anti-betaine that would yield the (E)-alkene. stackexchange.com

Table 2: Factors Influencing (Z)-Selectivity in the Still-Gennari Olefination

| Factor | Role in (Z)-Selectivity | Typical Reagents/Conditions |

| Phosphonate Reagent | Electron-withdrawing groups increase the rate of syn-elimination. | Bis(2,2,2-trifluoroethyl)phosphonates, Diarylphosphonates |

| Base | Strong, non-coordinating bases favor the kinetic product. | Potassium hexamethyldisilazide (KHMDS), Sodium hydride (NaH) |

| Solvent | Aprotic, non-polar solvents are generally used. | Tetrahydrofuran (THF), Toluene |

| Additives | Crown ethers can sequester the metal cation, preventing coordination that could favor the (E)-isomer. | 18-crown-6 |

For the synthesis of a (Z)-unsaturated precursor to this compound, one could envision a strategy where a phosphonoacetamide reagent is reacted with benzaldehyde under Still-Gennari conditions. The resulting (Z)-α-phenyl-α,β-unsaturated amide could then be further elaborated to the target molecule. The careful selection of the phosphonate reagent and reaction conditions would be paramount to achieving the desired high (Z)-selectivity. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Oxo 3 Phenylbutanamide

Tautomeric Equilibria and Dynamic Interconversions

The chemical behavior of 2-Oxo-3-phenylbutanamide is significantly influenced by its existence as a mixture of tautomers. The primary equilibrium at play is the keto-enol tautomerism, which involves the interconversion between the ketoamide and the enolamide forms. researchgate.netcore.ac.uk This dynamic process is crucial for understanding the compound's reactivity and spectroscopic properties. In solution, this compound predominantly exists as the ketoamide and the (Z)-enolamide tautomer, both of which are stabilized by intramolecular hydrogen bonds. core.ac.uk

In solution, the keto-enol equilibrium of β-ketoamides like this compound can be readily studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk The equilibrium is typically slow enough on the NMR timescale to allow for the observation of distinct signals for both the keto and enol forms. core.ac.uk For this compound, the two major tautomeric forms identified in solution are the ketoamide and the (Z)-enolamide. core.ac.uk Other potential tautomers, such as the imidol forms, are generally not detected, indicating they are present in very low concentrations or are significantly less stable. core.ac.uk

The position of the keto-enol equilibrium is sensitive to the electronic and steric effects of substituents on the β-ketoamide scaffold. Electron-withdrawing groups tend to favor the enol tautomer, while electron-donating groups generally favor the keto form. researchgate.netresearchgate.net This is because electron-withdrawing groups can stabilize the enolate-like character of the enol form through inductive and resonance effects. researchgate.net

| Compound | Substituent at α-position | % Enol in CDCl₃ at 25°C |

| 3-Oxo-butanamide | H | Data not available |

| This compound | Phenyl | Data from study |

| 3-Oxo-N-phenylbutanamide | H | Data not available |

This interactive table is based on the principle that substituents affect the keto-enol equilibrium. Specific comparative data for this compound with its non-phenylated analog under the exact same conditions would be needed for a direct quantitative comparison.

The tautomeric equilibrium of this compound is markedly dependent on the solvent and temperature. core.ac.uknih.gov Polar and protic solvents can engage in intermolecular hydrogen bonding with the keto and enol forms, which can disrupt the intramolecular hydrogen bonds that stabilize the enol tautomer. researchgate.net Generally, nonpolar solvents tend to favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor. nih.gov In contrast, polar solvents can stabilize the dipole moment of the keto form and favor its existence. researchgate.netnih.gov

NMR studies on this compound have quantified the keto-enol equilibrium in different solvents and at various temperatures. core.ac.uk In the nonpolar solvent chloroform (B151607) (CDCl₃), the enol form is significantly populated, while in the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO-d₆), the keto form is more favored. core.ac.uk

An increase in temperature generally leads to a shift in the equilibrium. For this compound in both CDCl₃ and DMSO-d₆, an increase in temperature favors the keto tautomer. core.ac.uk This indicates that the conversion from the enol to the keto form is an endothermic process in these solvents.

Table 1: Keto-Enol Tautomeric Equilibrium of this compound in Different Solvents and at Various Temperatures

| Solvent | Temperature (°C) | % Keto | % Enol | Keq ([enol]/[keto]) |

|---|---|---|---|---|

| CDCl₃ | 25 | 29 | 71 | 2.45 |

| CDCl₃ | 35 | 32 | 68 | 2.13 |

| CDCl₃ | 45 | 35 | 65 | 1.86 |

| DMSO-d₆ | 25 | 86 | 14 | 0.16 |

| DMSO-d₆ | 35 | 87 | 13 | 0.15 |

| DMSO-d₆ | 45 | 88 | 12 | 0.14 |

Data sourced from Laurella, S. L., et al. (2013). core.ac.uk

Intramolecular hydrogen bonding is a critical factor in the stabilization of the tautomers of this compound, particularly the (Z)-enolamide form. core.ac.uk In the (Z)-enolamide tautomer, a strong intramolecular hydrogen bond is formed between the hydroxyl proton of the enol and the carbonyl oxygen of the amide group, creating a stable six-membered ring-like structure. core.ac.ukmasterorganicchemistry.com This interaction is a major contributor to the significant population of the enol form in nonpolar solvents. masterorganicchemistry.com

The ketoamide form can also be stabilized by an intramolecular hydrogen bond, though generally weaker, between one of the amide protons and the keto carbonyl oxygen. core.ac.ukresearchgate.net The presence of these intramolecular hydrogen bonds can be inferred from NMR data, such as the chemical shift of the protons involved. core.ac.uk For example, the hydroxyl proton of the enol form in β-ketoamides typically appears at a high chemical shift, indicative of its involvement in a strong hydrogen bond. core.ac.uk

Computational studies on related molecules have been employed to further investigate the nature and strength of these intramolecular hydrogen bonds. researchgate.netnih.gov These studies can provide quantitative measures of bond strength and geometry. nih.gov For instance, in a theoretical study of 3-hydroxy-2-butenamide, the strength of various types of intramolecular hydrogen bonds such as =O···HO-, NH···O=, and -OH···N were evaluated. nih.gov

Reaction Pathways Involving the Keto and Amide Functionalities

The presence of both a ketone and an amide functional group in this compound provides multiple sites for chemical reactions. The reactivity is often dictated by the predominant tautomeric form under the specific reaction conditions.

The carbonyl group of the keto tautomer is an electrophilic center and is susceptible to nucleophilic addition reactions. researchgate.net However, the reactivity can be influenced by the adjacent amide group and the α-phenyl substituent. Nucleophilic attack at the keto-carbonyl carbon would lead to a tetrahedral intermediate. nih.gov The outcome of such reactions can vary, leading to the formation of β-hydroxy amides or other products depending on the nature of the nucleophile and the reaction conditions. nih.gov

Condensation reactions, particularly with amine-based nucleophiles, are also important pathways for β-ketoamides. These reactions can lead to the formation of various heterocyclic compounds. ulisboa.ptresearchgate.netmdpi.com For example, the reaction of a β-ketoamide with a primary amine can lead to the formation of an enamine or, under dehydrating conditions, a cyclic product. The initial step often involves the nucleophilic attack of the amine on the keto-carbonyl group, followed by dehydration. researchgate.net The specific products formed will depend on the reaction conditions and the structure of the amine. The use of this compound as a precursor in the synthesis of heterocycles is an area of interest in organic synthesis. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The reactivity of the benzene (B151609) ring and the orientation of incoming electrophiles are dictated by the nature of the substituent already attached to it—in this case, the -CH(C(=O)CH₃)(C(=O)NH₂) group.

This substituent, containing two carbonyl groups in close proximity to the phenyl ring, acts as an electron-withdrawing group (EWG). The electron density of the aromatic ring is reduced through a negative inductive effect (-I), making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. Consequently, the substituent is considered a deactivating group . chemistrytalk.orgmnstate.edu

In electrophilic aromatic substitution, the stability of the intermediate carbocation (the arenium or sigma complex) determines the position of substitution. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly destabilized arrangement. Conversely, attack at the meta position ensures that the positive charge is never placed on this carbon, resulting in a more stable intermediate compared to the ortho/para-attack intermediates. youtube.comyoutube.com Therefore, the -CH(C(=O)CH₃)(C(=O)NH₂) group is a meta-director . masterorganicchemistry.com

Typical electrophilic aromatic substitution reactions would require forcing conditions (e.g., higher temperatures or stronger catalysts) and are predicted to yield the meta-substituted product.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Name | Reagents | Typical Electrophile (E+) | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(3-Nitrophenyl)-3-oxobutanamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-(3-Bromophenyl)-3-oxobutanamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-(1-Amido-1-acetylmethyl)-benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | Reaction is highly unlikely due to the deactivated ring. wikipedia.orgumass.edu |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | Reaction is highly unlikely due to the deactivated ring. wikipedia.orgumass.edu |

Carbon-Carbon Bond Cleavage Mechanisms

The structure of this compound, a β-keto amide, contains carbon-carbon bonds that can be cleaved under specific reaction conditions. The most notable mechanism for this class of compounds is the Japp-Klingemann reaction, which involves the cleavage of the bond between the α-carbon and the acetyl group.

Japp-Klingemann Reaction:

This reaction occurs between a β-keto acid or ester (or in this case, a β-keto amide) and an aryl diazonium salt to form a hydrazone. wikipedia.org The reaction proceeds via cleavage of the C2-C3 bond (the acetyl-α-carbon bond). organicreactions.orgslideshare.net

The mechanism involves the following steps:

Deprotonation: A base removes the acidic proton from the α-carbon (C2) to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate anion attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an intermediate azo compound. slideshare.net

Hydrolysis and Cleavage: The azo intermediate undergoes hydrolysis. This step facilitates the cleavage of the bond between the α-carbon and the acetyl group. wikipedia.org

Product Formation: Following the cleavage, a hydrogen exchange occurs to yield the final, more stable hydrazone product. The acetyl group is eliminated, typically as acetic acid. slideshare.net

This reaction is a powerful synthetic tool as the resulting hydrazones can be used as intermediates in other reactions, such as the Fischer indole (B1671886) synthesis. wikipedia.orgchemeurope.com

Retro-Claisen Condensation:

Another potential, though less specifically cited for this molecule, C-C bond cleavage mechanism is the retro-Claisen condensation. The Claisen condensation is a bond-forming reaction between two esters (or other carbonyl compounds) in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com The reverse reaction can occur under certain conditions, particularly with a strong base like hydroxide (B78521), leading to the cleavage of a β-dicarbonyl compound. aklectures.com For this compound, this would involve the cleavage of the C2-C3 bond, yielding phenylacetamide and an acetate.

Derivatization Reactions for Novel Chemical Architectures

The 1,3-dicarbonyl motif in this compound makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The two electrophilic carbonyl carbons and the nucleophilic α-carbon provide multiple sites for cyclization reactions.

Synthesis of Pyrazoles: A classic reaction of 1,3-dicarbonyl compounds is condensation with hydrazine (B178648) (NH₂NH₂). In a reaction analogous to the Knorr pyrazole (B372694) synthesis, this compound reacts with hydrazine or its derivatives. The reaction proceeds through initial condensation of one nitrogen atom with one of the carbonyl groups to form a hydrazone, followed by intramolecular cyclization as the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.comias.ac.in

Synthesis of Pyridones: Substituted 2-pyridones can be synthesized from 1,3-dicarbonyl compounds. For instance, reaction of a related 3-oxobutanamide with cyanoacetamide in the presence of a base like potassium hydroxide can yield a 3-cyano-2-pyridone derivative. sciforum.net This type of condensation is a powerful method for constructing the pyridone ring system, which is a core structure in many biologically active molecules. nih.gov

Table 2: Examples of Heterocyclic Synthesis from this compound

| Reagent(s) | Heterocyclic Product Class | General Structure of Product |

| Hydrazine (NH₂NH₂) | Pyrazole | 5-Methyl-4-phenyl-1H-pyrazol-3-amine |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole | 1-Substituted-5-methyl-4-phenyl-pyrazol-3-amine |

| Cyanoacetamide, Base | Pyridone | 4,6-Dimethyl-5-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Malononitrile (B47326), Sulfur, Base | Thiophene | 2-Amino-3-carbamoyl-4-methyl-5-phenylthiophene |

The most reactive site for non-aromatic substitution on this compound is the α-carbon (C2). This carbon is flanked by two electron-withdrawing carbonyl groups, making its proton acidic and the carbon a nucleophilic center upon deprotonation (as an enolate). This "active methylene" group is readily halogenated.

α-Halogenation: The halogenation of the α-carbon can be achieved using standard electrophilic halogenating agents. The reaction can be catalyzed by either acid or base. mdpi.com

Acid-Catalyzed Mechanism: The ketone carbonyl is protonated, facilitating the formation of an enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂).

Base-Catalyzed Mechanism: A base removes the acidic α-proton to form an enolate anion. This highly nucleophilic enolate then attacks the electrophilic halogen.

This reaction provides a straightforward route to α-halo-2-oxo-3-phenylbutanamide derivatives, which are themselves versatile intermediates for further synthetic transformations.

Table 3: Halogenation of this compound

| Halogenating Agent | Product |

| Bromine (Br₂) in Acetic Acid | 2-Bromo-3-oxo-2-phenylbutanamide |

| Sulfuryl chloride (SO₂Cl₂) | 2-Chloro-3-oxo-2-phenylbutanamide |

| N-Chlorosuccinimide (NCS) | 2-Chloro-3-oxo-2-phenylbutanamide |

| N-Bromosuccinimide (NBS) | 2-Bromo-3-oxo-2-phenylbutanamide |

The carbonyl groups of this compound are reactive towards various nitrogen-containing nucleophiles. These reactions can lead to simple condensation products or serve as the basis for constructing complex heterocyclic systems.

Reaction with Hydrazine and its Derivatives: As mentioned previously (3.3.1), hydrazine reacts with the 1,3-dicarbonyl system to form pyrazoles. nih.govorganic-chemistry.org The initial step is the formation of a hydrazone at one of the carbonyl centers, which is a common reaction for ketones and aldehydes. This is followed by an intramolecular cyclization.

Reaction with Aryl Diazonium Salts (Japp-Klingemann Reaction): This reaction, detailed in section 3.2.3, is a significant transformation involving a nitrogen-containing reagent. It results in both C-C bond cleavage and the formation of a C-N bond, producing an arylhydrazone derivative. organicreactions.orgchemeurope.com

Reaction with Primary Amines: Primary amines can react with the ketone carbonyl of this compound to form an enamine. This involves the formation of a carbinolamine intermediate, which then dehydrates. The resulting enamine is stabilized by conjugation with the adjacent amide carbonyl group.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Oxo-3-phenylbutanamide. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, providing a detailed picture of the compound's constitution.

Proton (¹H) NMR spectroscopy provides crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl protons, and the amide protons.

The protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH) adjacent to the phenyl and carbonyl groups is expected to resonate as a quartet downfield, influenced by the neighboring methyl group and the electron-withdrawing carbonyl groups. The methyl (CH₃) protons would likely appear as a doublet, coupled to the methine proton. The two amide (NH₂) protons are expected to be diastereotopic and may appear as two separate broad singlets, due to restricted rotation around the C-N bond and exchange with trace amounts of water.

A representative table of predicted ¹H NMR chemical shifts and coupling constants is provided below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.50 | m | - |

| CH | 4.50 | q | 7.0 |

| CH₃ | 2.20 | d | 7.0 |

| NH₂ | 6.50-7.50 | br s | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbonyl carbons (amide and ketone), the carbons of the phenyl ring, the methine carbon, and the methyl carbon. The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum (typically δ 160-210 ppm). The aromatic carbons will resonate in the δ 120-140 ppm region. The methine carbon, being attached to the phenyl group and a carbonyl group, will be found further downfield than a typical alkyl methine. The methyl carbon will be the most shielded and appear at the upfield end of the spectrum.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205.0 |

| C=O (Amide) | 170.0 |

| Phenyl-C (quaternary) | 135.0 |

| Phenyl-CH | 128.0-130.0 |

| CH | 60.0 |

| CH₃ | 25.0 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. The presence of a ¹³C NMR spectrum for a synonym, alpha-phenylacetoacetamide, is noted in the PubChem database, which could provide experimental validation of these predictions nih.gov. |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. A cross-peak between the methine proton and the methyl protons would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methine proton to the carbonyl carbons and the quaternary phenyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the phenyl protons and the methine or methyl protons.

Variable-temperature (VT) NMR studies can provide insights into dynamic processes occurring in this compound, such as the potential for keto-enol tautomerism and restricted rotation around the amide C-N bond. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which can be used to determine the thermodynamic and kinetic parameters of these dynamic processes. For instance, an increase in temperature could lead to the coalescence of the two amide proton signals, indicating a faster rate of rotation around the C-N bond.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

For this compound (Molecular Weight: 177.19 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 177. The fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and the phenyl group, leading to the formation of stable carbocations and acylium ions.

Key expected fragmentation pathways include:

α-cleavage: Cleavage of the bond between the two carbonyl groups, leading to the formation of a benzoyl cation (m/z 105) or an acetamide radical and a phenylacetyl cation (m/z 118).

Loss of the amide group: Fragmentation resulting in the loss of •NH₂ (m/z 16) to give a fragment at m/z 161.

Cleavage of the acetyl group: Loss of an acetyl radical (•COCH₃, m/z 43) to yield an ion at m/z 134.

Formation of the tropylium ion: Rearrangement and fragmentation of the phenyl-containing fragments can lead to the formation of the stable tropylium ion at m/z 91.

A summary of potential major fragments in the EI-MS of this compound is presented in the table below. The availability of GC-MS data for this compound, as indicated in the PubChem database, would allow for experimental verification of these fragmentation patterns nih.gov.

| m/z | Proposed Fragment Ion |

| 177 | [M]⁺• (Molecular Ion) |

| 134 | [M - COCH₃]⁺ |

| 118 | [C₆H₅CHCO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| Note: The relative intensities of these fragments would depend on their stability. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In a typical ESI-MS analysis in positive ion mode, the compound is dissolved in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to facilitate protonation. The analysis of a related compound, 3-oxo-N-phenylbutanamide, has shown the successful detection of the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 178.32, which is consistent with the compound's molecular weight of 177.20 g/mol chula.ac.th.

Further structural information can be elucidated using tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID). In these experiments, the [M+H]⁺ ion is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen), causing it to fragment. While specific ESI-MS/MS fragmentation data for this compound is not extensively published, the fragmentation patterns of related isomers and structures can be studied to predict characteristic product ions semanticscholar.org. The fragmentation would likely involve the cleavage of the amide and keto groups, providing valuable structural fingerprints. The ratio and intensity of these fragment ions can be used to distinguish it from structural isomers, a critical capability in forensic and pharmaceutical analysis semanticscholar.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds within a mixture. For this compound, GC-MS analysis typically involves electron ionization (EI) at 70 eV. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification through library matching nih.govcaymanchem.com.

In the context of mixture analysis, such as the profiling of impurities in clandestinely synthesized amphetamines, GC-MS is the cornerstone technique. This compound, also known as α-phenylacetoacetamide (APAA), is a recognized precursor in certain synthesis routes caymanchem.com. A GC-MS method would separate it from other precursors, byproducts, and the final product on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrum of this compound would exhibit characteristic fragments, allowing for its unambiguous identification even in a complex matrix. While a full, published spectrum is available in spectral databases, key fragments would arise from the loss of the acetamide group and cleavages around the phenyl ring and carbonyl groups.

Isotopic Exchange Studies in Mass Spectrometry

Isotopic exchange studies, particularly using deuterium labeling, are powerful tools in mass spectrometry for elucidating reaction mechanisms and identifying active hydrogen atoms within a molecule. For this compound, such studies can provide insight into its keto-enol tautomerism.

In a relevant study, the mass spectra of β-ketoamides were analyzed after dissolving the compounds in deuterated methanol (CH₃OD). The exchange of labile protons (e.g., on the amide nitrogen and any enolic hydroxyl group) with deuterium atoms from the solvent leads to a predictable increase in the molecular weight of the ion. The analysis of the resulting mass spectra can reveal the number of exchangeable protons, helping to confirm the presence of specific functional groups and tautomeric forms. This technique is crucial for differentiating between isomers and understanding the compound's chemical behavior in solution.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound. HPLC and TLC are particularly valuable for assessing purity and isolating the compound from reaction mixtures.

Method Development for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical compounds and their intermediates. The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak, well-resolved from any impurities amazonaws.comwjpmr.com.

A typical starting point would be reversed-phase HPLC, which separates compounds based on their hydrophobicity. The method development process involves:

Column Selection : A C18 or C8 column is generally the first choice, offering good retention and selectivity for a wide range of organic molecules.

Mobile Phase Selection : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The ratio is adjusted to control the retention time of the analyte.

Detector Selection : A UV detector is suitable for this compound due to the presence of the phenyl chromophore. The detection wavelength would be set at an absorbance maximum to ensure high sensitivity.

Validation : Once optimized, the method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust mdpi.comallmultidisciplinaryjournal.com. Purity is often reported as a percentage of the total peak area in the chromatogram. For instance, synthesis procedures for related compounds have reported purities determined by HPLC to be in the range of 95-98% chula.ac.th.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. A suitable TLC method for this compound would involve spotting the sample on a silica gel plate and developing it in a chamber containing an appropriate solvent system, such as a mixture of hexane and ethyl acetate. The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7, for clear separation. Visualization can be achieved under UV light (254 nm) or by using staining reagents like iodine vapor.

Chiral HPLC for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they can have different biological activities. Chiral HPLC is the most effective technique for separating and quantifying enantiomers rsc.orgmdpi.com.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds. A study on the chiral resolution of a structurally similar compound, 3-nitroatenolol, successfully employed an amylose-based column (Kromasil 5-Amycoat) with a mobile phase consisting of n-hexane and ethanol mdpi.com. A similar approach would likely be successful for resolving the enantiomers of this compound. The development would involve screening different polysaccharide-based columns and optimizing the mobile phase composition (e.g., the ratio of hexane to an alcohol modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomeric peaks mdpi.com.

Table 1: Representative Chiral HPLC Method Parameters for β-Aryl Amides This table is a representative example based on methods for similar compounds and general principles of chiral chromatography.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Kromasil® Amycoat) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) / Ethanol (EtOH) mixture |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Quantitative Determination Methodologies

Accurate quantification of this compound is essential in various fields, from quality control in synthesis to forensic analysis of illicit drug samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.

A quantitative LC-MS/MS method would be developed and validated to ensure reliability. The validation process assesses several key parameters:

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated over a specific concentration range.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy : The closeness of test results obtained by the method to the true value, often assessed through recovery studies.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method This table presents typical performance characteristics for quantitative methods of related amphetamine precursors and is illustrative for this compound.

| Validation Parameter | Typical Performance Metric |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Vibrational and Electronic Spectroscopy

A detailed analysis of the functional groups present in this compound through experimental Infrared (IR) spectroscopy is not possible at this time due to the lack of publicly available spectral data. A hypothetical analysis based on its structure would anticipate characteristic absorption bands corresponding to the various functional groups within the molecule.

Expected Functional Group Vibrations:

Amide N-H Stretch: Primary amides typically exhibit two bands in the region of 3350-3180 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

Aromatic C-H Stretch: Absorption bands for the C-H stretching vibrations of the phenyl group are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methine groups would likely appear in the 2980-2870 cm⁻¹ region.

Ketone C=O Stretch: A strong absorption band corresponding to the stretching of the ketone carbonyl group is anticipated in the range of 1725-1705 cm⁻¹.

Amide C=O Stretch (Amide I band): A strong absorption due to the amide carbonyl stretching is expected between 1680 and 1630 cm⁻¹.

N-H Bend (Amide II band): The bending vibration of the N-H bond in the primary amide would typically be observed in the 1640-1590 cm⁻¹ region.

Aromatic C=C Stretch: Benzene (B151609) rings show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

Without experimental data, a precise data table of observed vibrational frequencies and their assignments cannot be constructed.

The electronic transitions and extent of conjugation in this compound would be characterized by its Ultraviolet-Visible (UV-Vis) spectrum. However, specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature.

Anticipated Electronic Transitions:

Based on its chemical structure, this compound contains chromophores that would lead to characteristic absorption bands in the UV-Vis region.

π → π* Transitions: The phenyl group and the carbonyl groups are expected to exhibit strong absorptions due to π → π* transitions. The conjugation between the phenyl ring and the adjacent carbonyl group would likely influence the position and intensity of these bands.

n → π* Transitions: The lone pairs of electrons on the oxygen atoms of the ketone and amide carbonyl groups could undergo weaker n → π* transitions.

A detailed analysis of the absorption maxima (λmax) and the corresponding electronic transitions is contingent upon the availability of an experimental spectrum. Consequently, a data table summarizing these properties cannot be accurately generated.

Theoretical and Computational Chemistry of 2 Oxo 3 Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Geometries

No specific DFT studies on the ground state geometry of 2-Oxo-3-phenylbutanamide have been identified in the scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no available research findings that predict the NMR, IR, or UV-Vis spectroscopic parameters for this compound through computational methods.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in published research.

Molecular Docking for Ligand-Receptor Interaction Prediction (from a chemical binding perspective)

There are no specific molecular docking studies available that investigate the ligand-receptor interactions of this compound from a chemical binding perspective.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can elucidate its conformational landscape, flexibility, and thermodynamic stability under various conditions.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior or in a crystalline arrangement to study solid-state dynamics. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

From these trajectories, a wealth of information can be extracted:

Conformational Analysis: The molecule's preferred shapes (conformers) and the energy barriers for transitioning between them can be identified. The rotation around the C-C single bonds, particularly the bond connecting the phenyl group to the main chain, would be of significant interest.

Solvent Effects: The interaction of this compound with solvent molecules can be studied, revealing how the solvent influences its conformation and stability.

Vibrational Analysis: The vibrational modes of the molecule can be calculated, providing a theoretical infrared spectrum that can be compared with experimental data.

The stability of this compound can be assessed by monitoring key structural parameters, such as bond lengths, bond angles, and dihedral angles, over the course of the simulation. Any significant deviations or fluctuations could indicate regions of high flexibility or potential instability.

| Parameter | Information Gained from MD Simulations | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall stability of the molecule's conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Highlights flexible regions of the molecule, such as the phenyl group or the amide terminus. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides insights into the solvation shell structure and specific interactions with solvent molecules. |

Supramolecular Chemistry and Intermolecular Interactions

The arrangement of this compound molecules in the solid state is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the material, such as its melting point, solubility, and crystal morphology.

Hydrogen Bonding Networks in Solid State and Solution

The primary amide group in this compound is a potent director of intermolecular assembly through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the amide and the ketone are strong hydrogen bond acceptors.

In solution, the hydrogen bonding behavior is more dynamic. The molecule can form hydrogen bonds with solvent molecules, if the solvent is protic, or engage in self-association to form transient dimers and oligomers. The extent of self-association is dependent on the solvent polarity and concentration.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Motif |

|---|---|---|

| Amide N-H | Amide C=O | Amide-amide hydrogen bonds leading to chains or dimers. |

| Amide N-H | Ketone C=O | Intermolecular cross-linking between the amide and ketone functionalities. |

| Solvent (e.g., water, methanol) | Amide C=O, Ketone C=O | Solvation of the polar groups in protic solvents. |

| Amide N-H | Solvent (e.g., DMSO, acetone) | Interaction with aprotic, polar solvents. |

Pi-Stacking Interactions and Crystal Packing Motifs

There are several common geometries for π-stacking interactions:

Face-to-face: The aromatic rings are parallel and directly on top of each other. This arrangement is often disfavored due to electrostatic repulsion between the electron clouds.

Parallel-displaced: The aromatic rings are parallel but shifted relative to one another. This is a common and energetically favorable arrangement.

T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of another, resulting in an attractive interaction between the electropositive hydrogen atoms of one ring and the electronegative π-electron cloud of the other.

In the crystal structure of this compound, a combination of hydrogen bonding and π-stacking interactions would likely create a dense and stable packing arrangement. For instance, hydrogen-bonded chains or sheets could be further stabilized by π-stacking interactions between the phenyl groups of adjacent chains or sheets. A related molecular complex, 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, has been shown to be linked by both hydrogen bonds and pi-pi* interactions. researchgate.net

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Face-to-face stacking | Parallel rings with significant overlap. | ~1-2 |

| Parallel-displaced stacking | Parallel rings with lateral offset. | ~2-4 |

| T-shaped (edge-to-face) | Orthogonal arrangement of two rings. | ~1-3 |

Computational Prediction of Crystal Structures

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, often referred to as the "crystal structure prediction (CSP) problem". rsc.org Modern CSP methods typically involve a multi-step process:

Conformational Analysis: The low-energy conformations of the isolated molecule are determined using quantum mechanical calculations.

Generation of Trial Structures: A large number of hypothetical crystal packing arrangements are generated for each low-energy conformer. This is often done by considering common space groups and packing motifs. researchgate.net

Lattice Energy Minimization: The geometry of each trial structure is optimized to find the local minimum on the potential energy surface. The lattice energy, which is a measure of the stability of the crystal, is calculated using force fields or, for higher accuracy, quantum mechanical methods.

Ranking of Structures: The optimized structures are ranked according to their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observed crystal structure.

A significant challenge in CSP is polymorphism, where a single compound can crystallize in multiple different forms, each with its own unique crystal structure and properties. rsc.org These polymorphs can have very similar lattice energies, making it difficult to predict which form will be obtained under specific experimental conditions. For flexible molecules like this compound, the conformational flexibility adds another layer of complexity to the prediction process. researchgate.net

The development of more accurate and efficient computational methods continues to advance the field of crystal structure prediction, offering the potential to accelerate the discovery and design of new materials with desired properties.

Role of 2 Oxo 3 Phenylbutanamide As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Pharmaceutical Intermediates

The structural framework of 2-oxo-3-phenylbutanamide isomers, particularly the β-keto amide moiety, makes them valuable precursors for a variety of pharmaceutical intermediates. researchgate.netsumitomo-chem.co.jp These compounds serve as key starting materials for constructing optically active tertiary alcohols, which are crucial components in many pharmaceutical drugs. sumitomo-chem.co.jp The reactivity of the keto and amide functional groups allows for a range of chemical transformations, leading to the development of more complex molecular architectures.

One of the most notable applications in this context is its role as a precursor in the synthesis of amphetamines. caymanchem.com Specifically, the isomer 3-oxo-2-phenylbutanamide (also known as α-phenylacetoacetamide or APAA) is categorized as an analytical reference standard for its connection to amphetamine synthesis pathways. caymanchem.combiosynth.com This has positioned the compound as a significant molecule in forensic and research applications related to illicit drug manufacturing. caymanchem.com

Application in the Construction of Complex Heterocyclic Systems

The reactivity of this compound analogues makes them ideal substrates for cyclocondensation reactions, which are fundamental to the synthesis of various heterocyclic compounds. These heterocyclic systems form the core of numerous biologically active molecules. researchgate.net

A key application of related keto-amides is in the synthesis of quinoline (B57606) derivatives. chula.ac.thnih.gov Quinolines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov In a multi-step synthesis, a related compound, 3-oxo-N-phenylbutanamide, is formed through the condensation of aniline (B41778) and ethyl acetoacetate. This intermediate subsequently undergoes acid-catalyzed cyclization to form a quinoline core structure. chula.ac.th This pathway is instrumental in producing novel quinoline-4-carboxamide derivatives, which have been investigated for their potential biological activities. chula.ac.th Various eco-friendly and efficient one-pot methods have been developed for synthesizing a wide range of quinoline derivatives from accessible precursors. rsc.orgnih.gov

| Reaction Step | Description | Key Reagents | Intermediate/Product |

| Step 1 | Condensation | Aniline, Ethyl acetoacetate | 3-Oxo-N-phenylbutanamide chula.ac.th |

| Step 2 | Cyclization | Polyphosphoric acid | 4-methylquinoline-2(1H)-one chula.ac.th |

| Step 3 | Further Modifications | Oxidation, Chlorination, Suzuki Coupling | Substituted Quinoline Derivatives chula.ac.th |

The versatility of 3-oxobutanamides, a class to which isomers of this compound belong, extends to the synthesis of a variety of other important heterocyclic frameworks. researchgate.net

Pyridine (B92270) Derivatives : These intermediates can be used to synthesize dihydropyridine (B1217469) derivatives through reactions with compounds like arylidenemalononitriles. raco.cat The condensation of 1,5-dicarbonyl compounds (which can be derived from keto-amides) with ammonia (B1221849) or its surrogates is a classical and fundamental approach to constructing the pyridine ring. baranlab.org

Thiophene Derivatives : Thiophenes can be synthesized from 3-oxobutanamides by reacting them with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine. researchgate.net This method, a variation of the Gewald reaction, is a widely used and efficient strategy for creating highly substituted 2-aminothiophenes, which are themselves valuable synthetic intermediates. impactfactor.orgsciforum.netrroij.com

Diazepine Derivatives : The synthesis of 1,4-diazepine derivatives has been achieved through the condensation of 3-oxobutanamides with malononitrile and ethylene (B1197577) diamine. researchgate.net Benzodiazepines are a critical class of seven-membered heterocyclic compounds known for their wide range of therapeutic applications, including anticonvulsant and antianxiety properties. nih.govijpbs.com

Thiazole (B1198619) Frameworks : Thiazole derivatives can be prepared from 3-oxobutanamides by first converting the keto-amide to a thiocarbamoyl derivative. This intermediate is then reacted with α-halo carbonyl compounds, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, to furnish the thiazole ring. researchgate.net Thiazoles are a significant class of heterocycles found in many biologically active compounds. nih.govekb.egderpharmachemica.com

| Heterocycle | Synthetic Method from 3-Oxobutanamide Precursor | Key Reagents |

| Pyridine | Condensation Reaction | Arylidenemalononitriles raco.cat |

| Thiophene | Gewald-type Reaction | Malononitrile, Elemental Sulfur researchgate.net |

| Diazepine | Condensation Reaction | Malononitrile, Ethylene Diamine researchgate.net |

| Thiazole | Multi-step Cyclization | Phenyl isothiocyanate, α-Halo carbonyl compound researchgate.net |

The core structures derived from this compound are valuable in the development of agrochemicals. While direct synthesis of fungicides from this specific compound is not widely documented, the heterocyclic systems it helps create are known components of fungicidal agents. For instance, thiazole derivatives exhibit antifungal properties. nih.gov Furthermore, various sulfonyl-containing compounds and other complex molecules designed as fungicides often incorporate structural motifs that can be synthesized from keto-amide precursors. nih.gov Research into N-substituted-2-oxo-2-phenylethylsulfonamide derivatives has shown fungicidal activity against pathogens like Botrytis cinerea. nih.gov

Analytical Significance in Forensic Chemistry and Chemical Traceability

Beyond its synthetic applications, this compound and its isomers have gained importance in analytical fields, particularly in forensic science, due to their association with the clandestine production of controlled substances.

The isomer 3-oxo-2-phenylbutanamide (APAA) is recognized as an intermediate and byproduct in the synthesis of amphetamine from phenylacetone. biosynth.com Its presence in samples can serve as a chemical marker indicating this specific synthetic route. Forensic laboratories utilize this information to trace the origin and manufacturing methods of illicit drugs. caymanchem.com

Wastewater-based epidemiology has emerged as a powerful tool for monitoring drug consumption and production within communities. The detection of APAA in wastewater provides forensic information, acting as an indicator of amphetamine synthesis waste and potentially pinpointing the location of illegal drug production facilities. caymanchem.combiosynth.com The analysis is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS), which can identify the compound even at trace levels. biosynth.com The ability to detect volatile precursors and byproducts in the air using methods like solid-phase microextraction (SPME) sampling followed by GC/MS analysis further aids in the identification of clandestine laboratories. nih.gov

Analytical Methodologies for Trace Detection in Environmental Samples

The presence of 3-Oxo-2-phenylbutanamide in the environment, particularly in wastewater, serves as a crucial indicator of illicit drug manufacturing activities. Consequently, sensitive and specific analytical methods have been developed for its trace detection. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). biosynth.comnih.gov

Sample Preparation: Due to the typically low concentrations of APAA in environmental matrices, a pre-concentration step is essential. lcms.cznih.gov Solid-phase extraction (SPE) is the most common method for extracting and concentrating APAA and other amphetamine-related compounds from water samples. nih.govresearchgate.netsigmaaldrich.com Various sorbent materials can be used, with weak cation-exchange (WCX) sorbents being effective for amphetamine and related substances. sigmaaldrich.com

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas phase before they are ionized and detected by a mass spectrometer. GC-MS is a robust and widely used method for analyzing drug precursors. nih.gov However, some compounds like APAA may undergo thermal degradation in the GC injector, which can complicate analysis. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing polar, non-volatile compounds like APAA in aqueous samples. nih.govresearchgate.netnih.gov It offers high sensitivity and selectivity, minimizing matrix interference. The sample is first separated by high-performance liquid chromatography (HPLC) and then analyzed by a tandem mass spectrometer, which provides definitive structural information and accurate quantification. nih.gov

The table below summarizes typical parameters for the LC-MS/MS analysis of amphetamine-related compounds in water.

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) |

| Ionization | Electrospray Ionization (ESI) in positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

Forensic Profiling of Synthetic Pathways

Impurity profiling is a cornerstone of forensic chemistry, providing intelligence on the synthetic route, precursors, and reagents used in clandestine drug manufacture. drugsandalcohol.ieresearchgate.netnih.gov 3-Oxo-2-phenylbutanamide is a significant route-specific marker in the synthesis of amphetamine. ukm.my

The detection of APAA in a seized amphetamine sample or at a clandestine laboratory site strongly suggests a specific synthetic pathway. Often, illicit amphetamine is synthesized from 1-phenyl-2-propanone (P2P) via the Leuckart reaction. ukm.my Due to tightened controls on P2P, clandestine chemists have turned to "pre-precursors" to synthesize P2P in-situ. One of the most common pre-precursors is α-phenylacetoacetonitrile (APAAN). gtfch.orgresearchgate.net The conversion of APAAN to P2P typically involves hydrolysis with a strong acid, a process in which APAA is an intermediate. scispace.comdrugsandalcohol.ie Therefore, the presence of residual APAA is a strong indicator that the P2P was produced from APAAN. researchgate.net

Forensic chemists analyze the complete impurity profile to gain deeper insights. The specific by-products found alongside APAA can help differentiate the exact conditions used, such as the type of acid (sulfuric, hydrochloric, or phosphoric acid) employed for the APAAN hydrolysis. researchgate.netgtfch.org For example, certain indene (B144670) derivatives and pyrimidines are known to form under specific reaction conditions. nih.govresearchgate.netnih.gov

The following table details some of the key impurities associated with amphetamine synthesis routes involving APAA.

| Impurity | Chemical Name | Synthetic Route Indication |

| 3-Oxo-2-phenylbutanamide (APAA) | α-Acetylbenzeneacetamide | Intermediate in the conversion of APAAN to P2P. scispace.com |

| 4-Methyl-5-phenylpyrimidine | 4-Methyl-5-phenylpyrimidine | A characteristic by-product of the Leuckart reaction. researchgate.netnih.gov |

| 2,3-diacetyl-2,3-diphenylsuccinonitrile | 2,3-diacetyl-2,3-diphenylsuccinonitrile | By-product associated with the APAAN hydrolysis route to P2P. nih.govatu.ie |

| 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene | 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene | By-product associated with the APAAN hydrolysis route to P2P. nih.govatu.ie |

By identifying this chemical fingerprint, law enforcement and forensic agencies can establish links between different drug seizures, identify trafficking networks, and gain a better understanding of the evolving methods of illicit drug production. drugsandalcohol.ienih.gov

Future Research Directions and Emerging Paradigms for 2 Oxo 3 Phenylbutanamide

Development of More Efficient and Sustainable Synthetic Methodologies

The imperative for green chemistry is reshaping the synthesis of organic molecules. Future research on 2-Oxo-3-phenylbutanamide will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable.

Key Research Thrusts:

Catalytic Approaches: A significant shift away from stoichiometric reagents towards catalytic systems is anticipated. This includes the exploration of transition-metal catalysts, organocatalysts, and biocatalysts (enzymes) to facilitate the key bond-forming reactions in the synthesis of the this compound backbone. The goal is to reduce waste, minimize energy consumption, and enhance atom economy.

Renewable Starting Materials: Investigation into the use of starting materials derived from renewable feedstocks will be a critical area. This involves designing synthetic pathways that can convert biomass-derived platform chemicals into the necessary precursors for this compound, thereby reducing the reliance on petrochemical sources.

Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern. Future methodologies will focus on employing greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, or deep eutectic solvents. Furthermore, energy-efficient reaction conditions, potentially utilizing microwave irradiation or mechanochemistry, will be explored to shorten reaction times and lower the energy barrier of transformations.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Paradigms

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous | Catalytic, non-toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Energy Input | High-temperature reflux | Microwave, mechanochemistry, lower temp |

| Atom Economy | Often low to moderate | High |

| Waste Generation | Significant | Minimized |

Exploration of Novel Reactivity and Uncharted Chemical Transformations